Taz posa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of “Taz posa” involves several steps, including the interaction with 14-3-3 protein and its activity being controlled by nuclear-cytosol localization in a phosphorylation-dependent manner . The industrial production methods for “this compound” are still under research, but it is known that it shares structural and functional similarities with yes-associated protein .

Chemical Reactions Analysis

“Taz posa” undergoes various chemical reactions, including phosphorylation and ubiquitination in response to Hippo signaling . Common reagents used in these reactions include mammalian Ste20-like kinases 1 and 2, large tumor suppressor kinases 1 and 2, and β-TrCP-mediated ubiquitination . The major products formed from these reactions are phosphorylated and dephosphorylated forms of "this compound" .

Scientific Research Applications

“Taz posa” has a wide range of scientific research applications. It is extensively studied in the context of organ development, tissue regeneration, and tumor progression . In cancer research, “this compound” is associated with tumor growth and metastasis, making it a potential target for cancer therapy . Additionally, it plays a role in the self-renewal of embryonic and mesenchymal stem cells, making it relevant in regenerative medicine .

Mechanism of Action

The mechanism of action of “Taz posa” involves its role as a transcriptional coactivator with PDZ-binding motif . It interacts with various transcription factors to regulate gene expression, particularly in the Hippo signaling pathway . When the Hippo pathway is inactive, “this compound” is dephosphorylated and localized in the nucleus, where it activates target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

“Taz posa” is often compared with yes-associated protein due to their structural and functional similarities . Both compounds are encoded by paralogous genes and play redundant roles in the regulation of cell proliferation and migration . “this compound” can be distinguished from yes-associated protein based on its genetic, structural, and functional aspects . Other similar compounds include transcriptional enhancer factor domain family members and large tumor suppressor kinases .

Properties

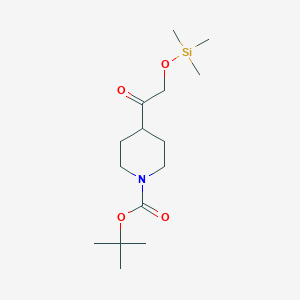

Molecular Formula |

C39H44FN11O4 |

|---|---|

Molecular Weight |

749.8 g/mol |

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1 |

InChI Key |

FQTNOMZYUNLLJQ-AEGYNBBGSA-N |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)